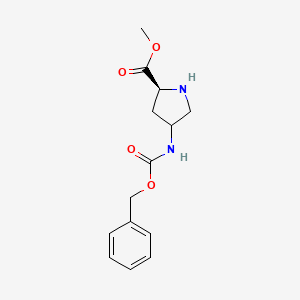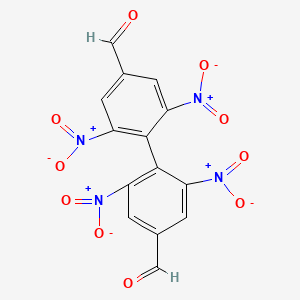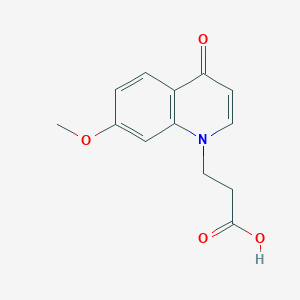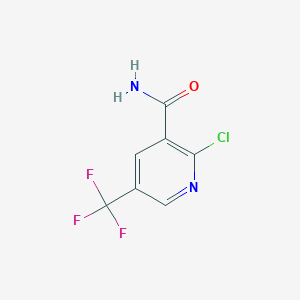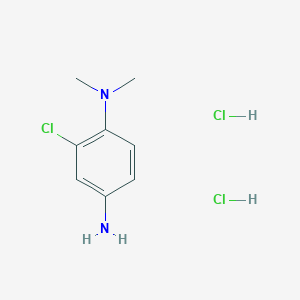
(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride
説明
“(4-Amino-2-chlorophenyl)dimethylamine dihydrochloride” is an organic compound with the empirical formula C8H13Cl3N2 and a molecular weight of 243.56 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecule consists of a chlorinated aromatic ring with an amino group and a dimethylamine group attached to it . The SMILES string representation of the molecule isClC1=C(N(C)C)C=CC(N)=C1.[H]Cl.[H]Cl . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its InChI code is1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(10)5-7(8)9;;/h3-5H,10H2,1-2H3;2*1H .
科学的研究の応用
Environmental Impact and Toxicology
Research has highlighted concerns about the environmental impact and toxicology of various chlorinated compounds, particularly focusing on herbicides and pesticides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and chlorophenols. These studies underscore the persistent nature of such compounds in the environment and their potential toxic effects on both ecosystems and human health:
- Zuanazzi et al. (2020) performed a scientometric review analyzing global trends and gaps in studies about the 2,4-D herbicide's toxicity, emphasizing the need for future research on its toxicological profile and environmental fate (Zuanazzi, Ghisi, & Oliveira, 2020).
- Krijgsheld and Gen (1986) assessed the impact of chlorophenols on the aquatic environment, revealing moderate to considerable toxic effects depending on exposure duration and environmental conditions (Krijgsheld & Gen, 1986).
Pharmacological Activities
Several studies have explored the pharmacological significance of compounds related to chloroquine and other chlorinated agents, demonstrating their potential in treating a wide range of diseases beyond their original applications:
- Sharma et al. (2018) reviewed the status of novel synthetic opioids, highlighting the pharmacology of compounds developed from chloroquine scaffolds and their impact on illicit drug markets (Sharma et al., 2018).
- Naveed et al. (2018) conducted a pharmacological review on Chlorogenic Acid (CGA), a compound with multiple therapeutic roles, demonstrating the diverse biological activities of chlorinated compounds in medical and agricultural sciences (Naveed et al., 2018).
Safety and Hazards
The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate safety measures .
特性
IUPAC Name |
2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(10)5-7(8)9;;/h3-5H,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTYHESBZVFRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)
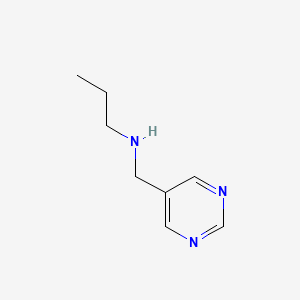

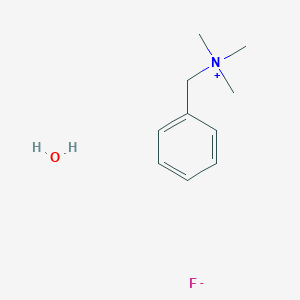
![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)
![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)
![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)
